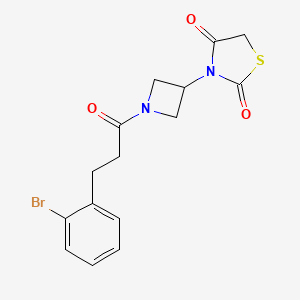
Dansyl glutathione
Descripción general
Descripción
Dansyl glutathione is a trapping agent used for the quantitative estimation and identification of reactive metabolites .
Synthesis Analysis
The synthesis of this compound involves various methods. The rate-limiting enzyme in glutathione synthesis is glutamate cysteine ligase (GCL) . High-performance liquid chromatography (HPLC) is used in both reverse phase and hydrophilic interaction modes . Electrochemical methods exploit the redox activity of glutathione to allow for quantification by different electrodes after chemical modification .Molecular Structure Analysis
This compound has a molecular weight of 540.61 and its formula is C22H28N4O8S2 . Its structure includes a dansyl group attached to a glutathione molecule .Chemical Reactions Analysis
This compound is used as a trapping agent to aid the quantitation of adducts following in vitro incubation of drugs with human liver microsomes . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .Physical And Chemical Properties Analysis
This compound is a solid substance with a light yellow to yellow color . It is soluble in DMSO and water . The method for its analysis involves a fully automated pre-column derivatization of thiols based on monobromobimane reagent, a high-performance liquid chromatography derivatives separation, and a fluorimetric detection and quantification .Aplicaciones Científicas De Investigación
Detection and Analysis of Reactive Metabolites
Dansyl glutathione (dGSH) plays a significant role in the study of biologically reactive metabolites, which are known for their ability to bind to nucleophilic macromolecules and potentially lead to necrosis and liver damage. dGSH, a fluorescent surrogate of glutathione, is utilized to trap reactive metabolites formed during oxidative metabolism of various compounds, such as food additives and contaminants like bisphenol-A. This method enhances the understanding of the correlation between metabolite formation and hepatotoxicity (Buranachokpaisan, 2011).
Glutathione Detection in Cells and Tissues
Dansyl chloride derivatization has been employed for the fluorimetric determination of oxidized and reduced glutathione in cells and tissues. This technique, involving high-performance liquid chromatography, offers a significantly more sensitive detection method than previous approaches, enabling detailed analysis of glutathione levels in biological samples like rat lung tissues and alveolar macrophages (Martin & White, 1991).
Fluorescent Probes for Glutathione Detection
The development of fluorescent probes using dansyl chloride for the detection of glutathione (GSH) has proven essential in cellular and in vivo studies. These probes, like CPDSA, are highly selective and do not react with other biothiols, allowing for accurate monitoring of GSH levels in various cellular environments, such as in mouse bone marrow–derived neutrophils (Yin et al., 2015).
Dual-Emission Bioimaging of Glutathione
Innovative fluorescent probes combining naphthalimide and dansyl have been synthesized to visualize glutathione in living cells with dual-emission bioimaging. This approach provides a unique strategy for multi-color bioimaging, enhancing the understanding of glutathione's spatial and temporal distribution in cellular processes (Xu et al., 2019).
Fluorescent Gold Nanoparticles for Molecular Detection
This compound has been used to create fluorescent gold nanoparticle superlattices with potential applications in molecular detection. These nanoparticles show promise in applications like the selective detection of proteins, exemplified by the detection of bovine serum albumin (BSA) (Shibu et al., 2009).
Mecanismo De Acción
Target of Action
Dansyl glutathione (dGSH) primarily targets reactive metabolites in the body . Reactive metabolites are unstable compounds that can interact with cellular components, leading to potential cellular damage . dGSH acts as a trapping agent, binding to these reactive metabolites and preventing them from causing harm .
Mode of Action
dGSH interacts with its targets through a process known as bioactivation . In this process, test compounds are incubated with human liver microsomes in the presence of dGSH and NADPH . The resulting mixtures are then analyzed to identify and quantify the dGSH adducts, which are the products of the reaction between dGSH and the reactive metabolites . The chemical reactivity of dGSH is equivalent to that of reduced glutathione (GSH), making it an effective trapping agent .
Biochemical Pathways
The primary biochemical pathway involved in the action of dGSH is the glutathione metabolic pathway . Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine, plays a crucial role in cellular defense against oxidative stress . dGSH, being a derivative of glutathione, participates in this pathway and contributes to the detoxification process .
Pharmacokinetics
The pharmacokinetics of dGSH involve its absorption, distribution, metabolism, and excretion (ADME) . The quantification of reactive metabolite formation using dGSH is based on the intrinsic spectroscopic property of the chemical tag, the dansyl moiety . This allows for the estimation of the bioavailability of dGSH and its impact on the body .
Result of Action
The primary result of dGSH’s action is the prevention of potential cellular damage caused by reactive metabolites . By acting as a trapping agent, dGSH binds to these metabolites, preventing them from interacting with cellular components . This action contributes to the maintenance of cellular homeostasis and defense against oxidative stress .
Action Environment
The action, efficacy, and stability of dGSH can be influenced by various environmental factors. For instance, the availability of branched-chain amino acids and extracellular pH can influence both glutathione homeostasis and cell viability . Moreover, factors such as the underlying diseases, individual genotypes of the immune system, and drug-specific risk factors can also affect the action of dGSH .
Safety and Hazards
Direcciones Futuras
Dansyl glutathione has potential applications in the field of metabolic studies, particularly in the quantification of adducts following in vitro incubation of drugs with human liver microsomes . It can also be used in the analysis of reduced and oxidized forms of Cys, γ-GC, and GSH content in various biological samples .
Análisis Bioquímico
Biochemical Properties
Dansyl glutathione interacts with various enzymes, proteins, and other biomolecules. It is particularly involved in the process of glutathione trapping, which enables the detection and characterization of reactive metabolites . These metabolites are formed as a result of the oxidation of drug compounds by P450 enzymes . The formation of these reactive metabolites is correlated with the risk of drug-induced liver injury .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the detoxification of reactive oxygen species and xenobiotics . It also plays a role in the regulation of cell homeostasis, as it participates in signaling redox, regulation of the synthesis and degradation of proteins, cell proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its role in enzyme inhibition or activation. For instance, in the presence of cysteine, a novel fluorescent probe, DN-C, based on a d-PeT switching mechanism, exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For example, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 min . Free amines react with Dansyl chloride, yielding Dansylated reaction products, which are well-retained on reverse-phase columns .
Metabolic Pathways
This compound is involved in the major network of nitrogen-metabolizing pathways in plants, which also produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in plant development and stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, glutathione can cross the chloroplast envelope at rates similar to the speed of biosynthesis . Control of glutathione concentration and redox state is due to a complex interplay between biosynthesis, utilization, degradation, oxidation/reduction, and transport .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. Glutathione is present in millimolar concentrations in various subcellular compartments . Its localization is essential for its role in cellular homeostasis, as it participates in signaling redox, regulation of the synthesis and degradation of proteins, cell proliferation, and apoptosis .
Propiedades
IUPAC Name |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(33,34)25-15(22(31)32)9-10-19(27)24-16(12-35)21(30)23-11-20(28)29/h3-8,15-16,25,35H,9-12H2,1-2H3,(H,23,30)(H,24,27)(H,28,29)(H,31,32)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGOBFBYCOXAJ-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2988878.png)
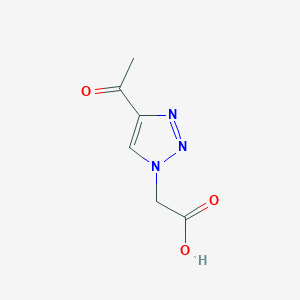
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2988880.png)
![[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B2988882.png)
![7-[2-(2-Oxochromen-7-yl)oxyethoxy]chromen-2-one](/img/structure/B2988883.png)
![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)
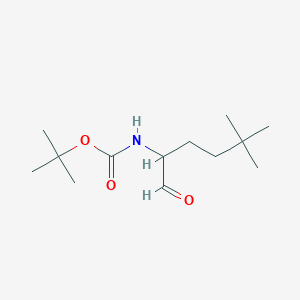
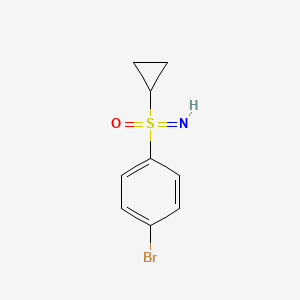
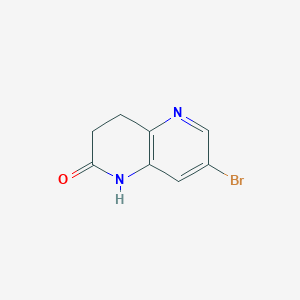
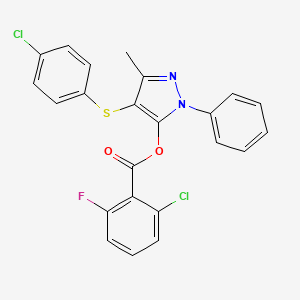
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)
![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)
